molecular formula C18H14ClN3O2S B2518340 2-(allylthio)-1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazole CAS No. 1234936-54-9

2-(allylthio)-1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazole

Cat. No.: B2518340
CAS No.: 1234936-54-9
M. Wt: 371.84
InChI Key: MTDKEQUSLHHKMW-UHFFFAOYSA-N
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Description

2-(allylthio)-1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of imidazole and has been synthesized using various methods. The purpose of

Scientific Research Applications

Interaction with DNA and Metal Complexes

Research has indicated that compounds similar to 2-(allylthio)-1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazole, especially those with imidazole and phenyl groups, interact with DNA through partial intercalative modes. These interactions are crucial for understanding the binding mechanisms of therapeutic agents and developing new drugs with optimized DNA affinity (Xiong et al., 1999).

Catalysis and Synthesis

Imidazole derivatives have been explored for their catalytic applications, particularly in amination reactions. They serve as ligands in metal complexes that catalyze C-N coupling reactions, showcasing their potential in organic synthesis and pharmaceutical manufacturing (Ibrahim & Bala, 2016).

Antimicrobial and Antifungal Applications

Several studies have synthesized and evaluated imidazole derivatives for their antimicrobial and antifungal activities. These compounds, including those with structural similarities to this compound, have shown promising results against various pathogenic bacterial and fungal strains, making them potential candidates for new antimicrobial agents (Sharma et al., 2017).

Electrochemical and Material Applications

Imidazole derivatives are also significant in electrochemical applications, including serving as corrosion inhibitors for metals. The inhibitory action of these compounds on metal corrosion in acidic mediums highlights their potential in protecting industrial materials (Ouakki et al., 2019).

Properties

IUPAC Name

1-(3-chlorophenyl)-5-(3-nitrophenyl)-2-prop-2-enylsulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O2S/c1-2-9-25-18-20-12-17(13-5-3-8-16(10-13)22(23)24)21(18)15-7-4-6-14(19)11-15/h2-8,10-12H,1,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTDKEQUSLHHKMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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